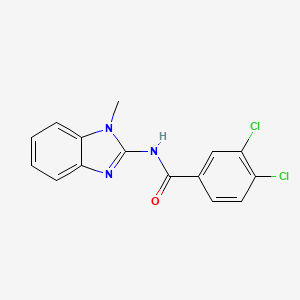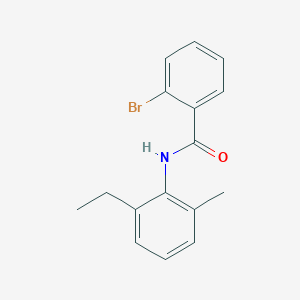![molecular formula C17H16ClN3O4 B5521947 5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide involves multi-step processes starting from variously substituted/unsubstituted aromatic organic acids. These acids are converted into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these intermediates with appropriate halogenated amides in the presence of a base and a solvent like DMF (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure and crystallography studies provide insights into the spatial arrangement and bonding interactions within molecules. For compounds closely related to the one , X-ray crystallography reveals detailed structural features, such as molecular conformations and hydrogen bonding patterns, which are essential for understanding the compound's chemical behavior and reactivity (Sagar et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide and related compounds involves interactions with various reagents leading to reactions such as the retro-ene reaction, where the heterocyclic ring facilitates the reaction process (Kleier & Pilgram, 1987). These reactions are significant for modifying the compound or synthesizing new derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of such compounds are crucial for their characterization and application in research. Techniques like NMR, IR, and mass spectrometry provide information about the compound's molecular structure, purity, and molecular weight, which are essential for confirming the identity and integrity of the synthesized compound (Rehman et al., 2016).
Chemical Properties Analysis
The chemical properties, including the stability, reactivity, and interactions of 5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide with various reagents, are essential for understanding its potential as a lead compound in pharmaceutical research. Studies focusing on these aspects can shed light on the compound's behavior under different conditions and its suitability for further development (Buscemi et al., 2001).
Aplicaciones Científicas De Investigación
Reactivity and Synthetic Applications
Studies on similar compounds have explored their reactivity and potential in synthesizing novel heterocyclic compounds. For instance, the reactivity of oximes with ethyl glyoxylate has led to the formation of various heterocyclic esters, highlighting the synthetic utility of related structures in generating new chemical entities with potential biological activities (Nikolaenkova et al., 2019). Similarly, the synthesis and characterization of 5-substituted-1,3,4-oxadiazole derivatives have been reported, showing the versatility of these compounds in synthesizing molecules with potential for enzyme inhibition activities (Rehman et al., 2013).
Antimicrobial and Anticancer Properties
A range of 1,3,4-oxadiazole derivatives, similar to the queried compound, have been evaluated for their antimicrobial properties, demonstrating effectiveness against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Kapadiya et al., 2020). Additionally, novel derivatives of 1,3,4-oxadiazoles containing thiophene moiety have been synthesized and evaluated for their anticancer properties, further underscoring the therapeutic potential of these compounds in oncology research (Adimule et al., 2014).
Chemical Synthesis and Characterization Techniques
Research has also focused on the synthesis and characterization of similar compounds, employing various techniques to elucidate their structures and properties. This includes the use of NMR, IR, and mass spectral data to confirm the composition and structure of synthesized compounds, which is critical in the development of compounds with desired biological activities (Buscemi et al., 2001).
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-23-10-15-20-16(25-21-15)8-9-19-17(22)14-7-6-13(24-14)11-4-2-3-5-12(11)18/h2-7H,8-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIWQNWSLVWRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5521883.png)


![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)

![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)
![2-(4-chlorophenyl)-3-[5-(3-chlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5521955.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)